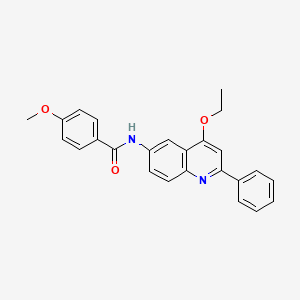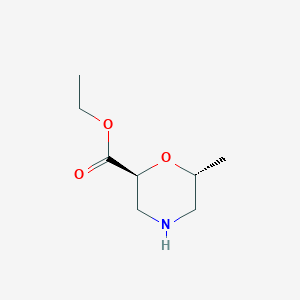
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Imaging
1,2,3-Triazoles serve as fluorescent probes due to their unique photophysical properties. Researchers label biomolecules with triazole-based fluorophores for cellular imaging and tracking.
For further reading, you can explore the following references:
Mécanisme D'action
Target of Action
The compound, also known as “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone”, is a heterocyclic compound. Heterocyclic compounds, such as this one, are known for their broad range of chemical and biological properties . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s worth noting that compounds containing a 1,3-diazole ring, such as this one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
It’s known that heterocyclic compounds, such as this one, are in clinical use to treat infectious diseases . They give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Pharmacokinetics
It’s known that 1,3-diazole is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
It’s known that compounds containing a 1,3-diazole ring, such as this one, show different biological activities . The specific effects would depend on the biological activity exhibited by the compound.
Action Environment
It’s known that 1,3-diazole is amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by the pH of the environment.
Propriétés
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-9-7-11(16(2)14-9)12(19)17-5-3-10(8-17)18-6-4-13-15-18/h4,6-7,10H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYXIBVZMCKEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)N3C=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)
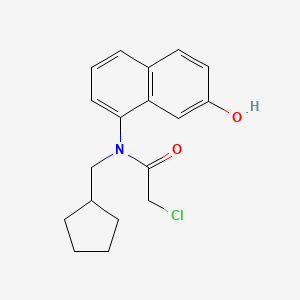

![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)

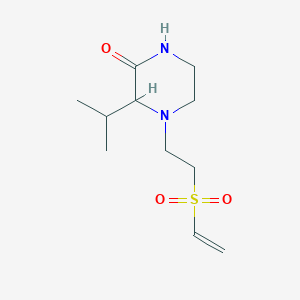
![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)
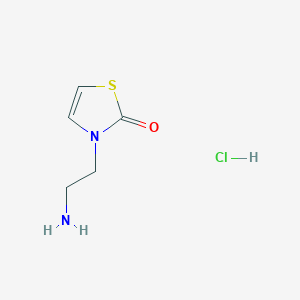
![Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride](/img/structure/B3015347.png)
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B3015348.png)
